Shz-1 Induces ~1.5-Fold Increase in Nkx2.5 Transcripts Relative to Untreated Control in Cardiac Tissues
Shz-1 treatment results in an approximate 1.5-fold increase in Nkx2.5 cardiac transcript levels compared to untreated baseline controls in axolotl heart tissue [1]. This quantitative upregulation was observed via qRT-PCR analysis and represents a measurable, albeit modest, induction of a master cardiac transcription factor that is critical for initiating cardiomyogenic programs.
| Evidence Dimension | Fold-change in Nkx2.5 cardiac transcript expression |
|---|---|
| Target Compound Data | ~1.5-fold increase over baseline |
| Comparator Or Baseline | Untreated (baseline) control |
| Quantified Difference | ~1.5-fold upregulation |
| Conditions | Axolotl heart tissue; qRT-PCR analysis |
Why This Matters
This provides a quantitative benchmark for Shz-1's efficacy in activating the Nkx2.5 pathway, allowing researchers to calibrate experimental conditions and compare with alternative compounds where analogous fold-change data exist.
- [1] Nan C, Li Y, Jean-Charles P, et al. Expression of sarcomeric tropomyosin in striated muscles in axolotl treated with Shz-1, a small cardiogenic molecule. Cardiovasc Toxicol. 2015;15(1):29-40. View Source
